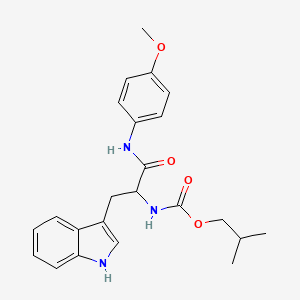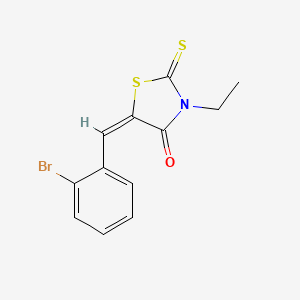
5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBET, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BBET belongs to the thiazolidinone family of compounds, which have been studied for their diverse pharmacological properties. In
科学的研究の応用
5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has demonstrated promising therapeutic potential in various scientific research applications. One of the most notable applications is in the field of cancer research. Studies have shown that 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases such as arthritis. Additionally, 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has shown potential as an anti-microbial agent, with studies demonstrating its effectiveness against various bacterial strains.
作用機序
The exact mechanism of action of 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it may act through multiple pathways. 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the activation of p53, a tumor suppressor protein.
Biochemical and Physiological Effects
5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell growth. Inflammatory cells, such as macrophages, have been shown to be inhibited by 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, resulting in decreased inflammation. 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of bacterial strains, suggesting potential as an anti-microbial agent.
実験室実験の利点と制限
One advantage of 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility, as it has demonstrated potential in various scientific research applications. Additionally, 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have relatively low toxicity, making it a viable option for in vitro and in vivo studies. However, one limitation of 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is its stability, as it can degrade over time and lose its effectiveness. This can be mitigated through proper storage and handling procedures.
将来の方向性
There are several potential future directions for 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one research. One area of interest is in the development of 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one derivatives, which could have improved pharmacological properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications. 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one could also be studied in combination with other compounds to determine potential synergistic effects. Finally, 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one could be studied in pre-clinical and clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has demonstrated promising therapeutic potential in various scientific research applications. Its versatility and relatively low toxicity make it a viable option for in vitro and in vivo studies. While there is still much to be learned about 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent make it a promising area of research for the future.
合成法
5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 2-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with ethyl acetoacetate. The resulting product is then treated with potassium hydroxide to yield 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis of 5-(2-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been optimized to improve yields and purity, making it a viable option for scientific research.
特性
IUPAC Name |
(5E)-5-[(2-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIQAAJSBJFKLX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)
![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
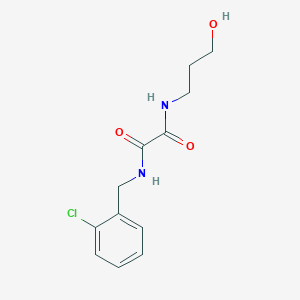
![1-[5-(2,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B4894920.png)


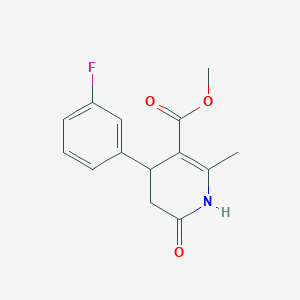
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
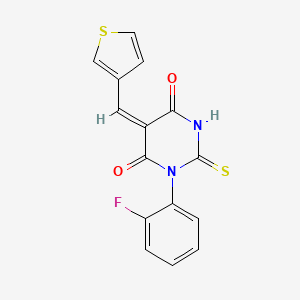
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
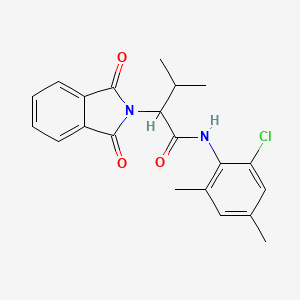
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
